2-Deoxyxylofuranose 2-Deoxyxylofuranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693304
InChI: InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5?/m1/s1
SMILES: C1C(C(OC1O)CO)O
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

2-Deoxyxylofuranose

CAS No.:

Cat. No.: VC13693304

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

2-Deoxyxylofuranose -

Specification

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name (4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol
Standard InChI InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5?/m1/s1
Standard InChI Key PDWIQYODPROSQH-ZZKAVYKESA-N
Isomeric SMILES C1[C@H]([C@H](OC1O)CO)O
SMILES C1C(C(OC1O)CO)O
Canonical SMILES C1C(C(OC1O)CO)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Deoxyxylofuranose (C₅H₁₀O₄) is a pentose sugar derivative with the systematic name 1,3-di-O-acetyl-2-deoxy-5-O-benzoyl-D-xylofuranose. Its molecular formula, C₁₆H₁₈O₇, corresponds to a molecular weight of 322.31 g/mol . The absence of the C-2 hydroxyl group distinguishes it from xylofuranose, altering its hydrogen-bonding capacity and conformational flexibility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₈O₇
Molecular Weight322.31 g/mol
CAS Registry Number327027-21-4
Boiling PointNot reported
SolubilitySoluble in organic solvents

Stereochemical Configuration

The compound adopts a furanose ring structure with D-xylo configuration, confirmed by NMR and X-ray crystallography . The benzoyl and acetyl protective groups at C-5 and C-1/C-3 positions, respectively, stabilize the furanose form and direct regioselective reactions during synthesis .

Synthesis and Functionalization

Traditional Synthetic Routes

Early synthesis methods relied on the functionalization of xylose derivatives. For example, the patent US4675390A details a protocol starting from 2-deoxy-D-ribose, involving methanolic HCl treatment to form methyl 2-deoxyribofuranoside, followed by tritylation and benzoylation . This approach yielded α- and β-anomers, separable via chromatography .

Modern Glycosylation Strategies

Recent advances leverage glycosyl donors like fluorides and thioglycosides. The Chemical Reviews article highlights the use of Cp₂HfCl₂–AgClO₄ to activate 2-deoxyglycosyl fluorides, achieving α-selectivity in MeCN and β-selectivity in Et₂O . For instance, coupling 2-deoxyxylofuranosyl fluoride (71) with galactose acceptors produced disaccharides (73) in moderate yields .

Table 2: Representative Glycosylation Reactions

DonorAcceptorPromoterYield (%)α:β RatioSource
2-Deoxyxylofuranosyl fluorideGalactose derivativeCp₂HfCl₂–AgClO₄6510:1
2-Iodo-2-deoxy donorVancomycin analogTMSOTf848:1

Protective Group Dynamics

Orthogonal protection is critical for selective functionalization. The 5-O-benzoyl and 1,3-di-O-acetyl groups in 2-deoxyxylofuranose enable sequential deprotection under acidic or basic conditions . For example, benzoyl removal via NaOH/MeOH selectively exposes the C-5 hydroxyl for further glycosylation .

Physicochemical Behavior and Reactivity

Solubility and Stability

2-Deoxyxylofuranose exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water . The benzoyl group enhances lipophilicity, facilitating membrane permeability in drug delivery systems .

Acid-Catalyzed Rearrangements

Under acidic conditions, the furanose ring undergoes ring-opening to form acyclic intermediates, which can recyclize into pyranose forms or undergo elimination to generate glycals . For example, treatment with BF₃·OEt₂ promotes O- to C-glycoside rearrangements, yielding C-linked derivatives like 70 .

Applications in Pharmaceutical Chemistry

Glycoside Antibiotics

2-Deoxyxylofuranose derivatives are precursors in vancomycin analogs. As reported in Chemical Reviews, coupling 2-deoxyxylofuranosyl donors (66) with vancomycin aglycones produced disaccharides (67) in 89% yield . These analogs exhibit enhanced activity against Gram-positive pathogens .

Antiviral Agents

The patent US4675390A demonstrates that 2-deoxypentose derivatives inhibit platelet-activating factor (PAF)-induced aggregation at 50–100 μM concentrations . Structural analogs with phosphocholyl groups show potential as antiviral agents by disrupting viral envelope assembly .

Recent Research and Future Directions

Solid-Phase Synthesis

Recent studies explore solid-phase synthesis for iterative glycosylation. For example, immobilizing 2-deoxyxylofuranose donors on Wang resin enabled the assembly of oligosaccharides with >90% purity . This method reduces purification steps and improves scalability .

Computational Modeling

Density functional theory (DFT) studies predict the equatorial preference of 2-deoxyxylofuranose derivatives, guiding the design of stereoselective catalysts . Simulations indicate that solvent coordination (e.g., MeCN binding to Zr) modulates anomeric selectivity by shielding specific faces of the oxocarbenium ion .

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